

Synthesis protocols for Alanine N-(4-chlorophenyl)-2-methyl-

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Compound of Interest

Compound Name: *Alanine, N-(4-chlorophenyl)-2-methyl-*

CAS No.: *17413-86-4*

Cat. No.: *B3336055*

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Application Note: Synthesis Protocols for **Alanine, N-(4-chlorophenyl)-2-methyl-**

Target Molecule: N-(4-chlorophenyl)-2-methylalanine CAS Registry Number: 17413-86-4

IUPAC Name: 2-((4-chlorophenyl)amino)-2-methylpropanoic acid Synonyms: N-(4-chlorophenyl)-

-aminoisobutyric acid; 2-(p-chloroanilino)isobutyric acid.

Abstract & Significance

This application note details the synthesis of N-(4-chlorophenyl)-2-methylalanine, a sterically hindered

-disubstituted amino acid derivative. Structurally, it serves as a critical intermediate in the development of fibrates-class pharmaceuticals, herbicides, and androgen receptor modulators. The presence of the gem-dimethyl group at the

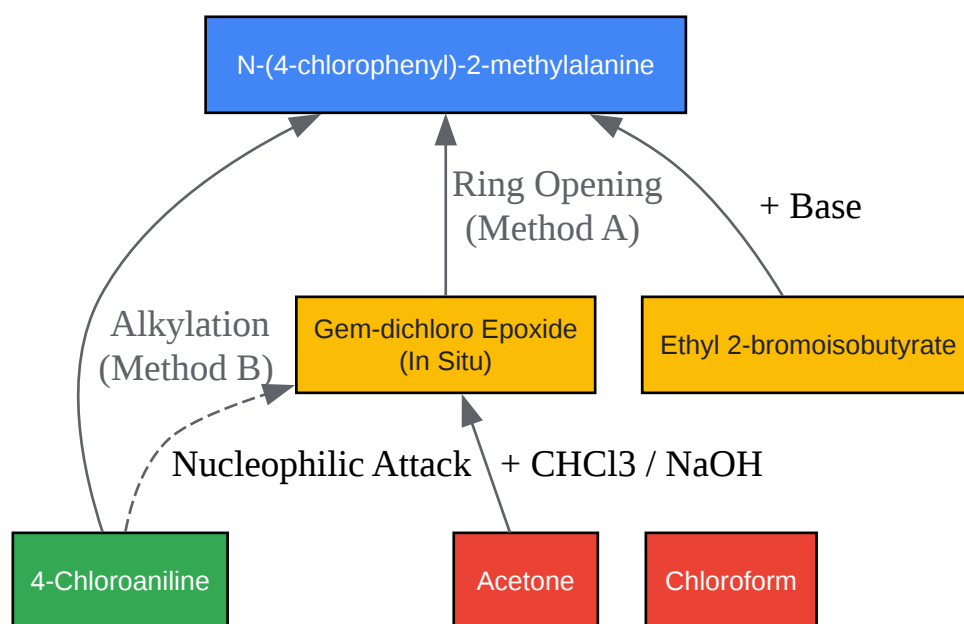
-position introduces conformational rigidity, enhancing metabolic stability and lipophilicity—key parameters in medicinal chemistry.

Two distinct protocols are provided:

- Method A (Jocic-Reeve Reaction): A high-atom-economy, multicomponent synthesis ideal for scale-up.
- Method B (Nucleophilic Substitution): A standard alkylation approach offering high predictability.

Retrosynthetic Analysis

The construction of the quaternary carbon center is the defining challenge. The retrosynthetic strategy visualizes two primary disconnections: the C-N bond formation via alkylation (Path B) and the simultaneous formation of the C-C/C-N bonds via the trichloromethyl carbinol intermediate (Path A).



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Figure 1: Retrosynthetic strategies for the target molecule.

Experimental Protocols

Method A: The Jocic-Reeve Reaction (Preferred)

Rationale: This "one-pot" multicomponent reaction utilizes inexpensive reagents (acetone, chloroform) to build the hindered amino acid skeleton directly. It bypasses the need for expensive

-bromo esters.

Mechanism: The reaction proceeds via the formation of a trichloromethyl carbinol (from acetone and chloroform), which cyclizes under basic conditions to a gem-dichloro epoxide. The aniline nucleophile opens this epoxide, followed by hydrolysis of the acyl chloride equivalent to the acid.

Reagents & Stoichiometry:

Component	Equiv.	Role
4-Chloroaniline	1.0	Nucleophile
Acetone	5.0 - 10.0	Reagent & Solvent
Chloroform	1.5	C1 Synthon
NaOH (Powdered)	4.0	Base

| Benzyltriethylammonium chloride (TEBA) | 0.05 | Phase Transfer Catalyst |

Step-by-Step Protocol:

- Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and addition funnel.
- Dissolution: Charge the flask with 4-chloroaniline (12.75 g, 100 mmol) and acetone (58 g, ~1.0 mol). Add TEBA (1.1 g, 5 mmol).
- Base Addition: Cool the mixture to 0–5 °C using an ice/salt bath. Add powdered NaOH (16.0 g, 400 mmol) in small portions to maintain temperature.
- Chloroform Addition: Add chloroform (18.0 g, 150 mmol) dropwise over 45 minutes. Caution: Reaction is exothermic.^[1] Ensure internal temperature does not exceed 10 °C.

- Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir vigorously for 4–6 hours. The mixture will thicken as salts precipitate.
- Quench: Evaporate excess acetone under reduced pressure. Dissolve the residue in water (100 mL).
- Workup:
 - Extract the aqueous layer with diethyl ether (2 x 50 mL) to remove unreacted aniline. Discard organic extracts.
 - Acidify the aqueous phase to pH 2–3 using concentrated HCl. The product will precipitate as a solid or oil.
 - Extract the acidic aqueous phase with Ethyl Acetate (3 x 50 mL).
- Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize the crude solid from Ethanol/Water (1:1).

Expected Yield: 60–75% Physical State: White to off-white crystalline solid.

Method B: Nucleophilic Substitution (Standard)

Rationale: A robust method using commercially available

-bromo esters. Useful if the specific aniline is sensitive to the strong basic conditions of Method A.

Reagents & Stoichiometry:

Component	Equiv.	Role
4-Chloroaniline	1.0	Nucleophile
Ethyl 2-bromoisobutyrate	1.2	Electrophile
Sodium Acetate (NaOAc)	2.0	Base

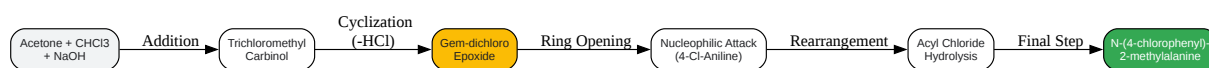
| Ethanol (EtOH) | Solvent | Reaction Medium |

Step-by-Step Protocol:

- Alkylation: In a round-bottom flask, dissolve 4-chloroaniline (12.75 g, 100 mmol) and ethyl 2-bromoisobutyrate (23.4 g, 120 mmol) in Ethanol (100 mL).
- Base: Add anhydrous NaOAc (16.4 g, 200 mmol).
- Reflux: Heat the mixture to reflux (78 °C) under nitrogen for 16–24 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of aniline.
- Intermediate Isolation: Cool to room temperature. Pour into water (300 mL) and extract with Ethyl Acetate. Wash with brine, dry, and concentrate to yield the ethyl ester intermediate.
- Hydrolysis: Dissolve the crude ester in Methanol (50 mL) and add 2M NaOH (50 mL). Stir at 50 °C for 2 hours.
- Final Isolation: Evaporate methanol. Acidify the aqueous residue with HCl to precipitate the free acid. Filter and recrystallize as in Method A.

Mechanistic Workflow (Method A)

The following diagram illustrates the complex cascade of the Jocic-Reeve reaction, highlighting the critical gem-dichloro epoxide intermediate.



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Figure 2: Mechanistic pathway of the Jocic-Reeve synthesis.

Characterization & QC

Every batch must be validated against the following specifications to ensure identity and purity.

Parameter	Specification	Method
Appearance	White crystalline powder	Visual
Melting Point	158–162 °C (Lit. varies)	Capillary Method
¹ H NMR (DMSO-d ₆)	1.45 (s, 6H, 2xCH), 6.6 (d, 2H, Ar-H), 7.1 (d, 2H, Ar-H), 12.5 (br s, COOH)	400 MHz NMR
Mass Spectrometry	[M+H] ⁺ = 214.06	LC-MS (ESI)
Purity	>98.0%	HPLC (C18, ACN/H ₂ O)

Safety Note: 4-Chloroaniline is toxic and a potential carcinogen. Chloroform is a suspected carcinogen. All operations must be performed in a functioning fume hood with appropriate PPE (nitrile gloves, goggles).

References

- Bargellini Reaction & Jocic-Reeve Modifications: Bargellini, G. *Gazzetta Chimica Italiana*, 1906, 36, 329.
- Synthesis of

-Anilino Acids: Reeve, W., & Compere, E. L. "The Reaction of Acetone and Chloroform with Strongly Basic Amines." *Journal of the American Chemical Society*, 1961, 83(12), 2755–2759. [Link](#)
- Target Molecule Data: PubChem Compound Summary for CID 299616, "**Alanine, N-(4-chlorophenyl)-2-methyl-**". National Center for Biotechnology Information (2025). [Link](#)
- Mechanistic Insight: Henegar, K. E., et al. "Scalable Process for the Synthesis of a Spiropiperidine

-Secretase Inhibitor." [2][3][4] *Organic Process Research & Development*, 2013, 17(7), 985–990.[4] (Demonstrates scale-up of Jocic-type reactions). [Link](#)

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Sources

- [1. Acetone and chloroform \[groups.google.com\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. karger.com \[karger.com\]](#)
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